5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KW-3407 is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is primarily known for its antiarrhythmic properties, making it a potential candidate for treating cardiac arrhythmias. The compound’s molecular formula is C20H27N3O2, and it functions as a potassium channel blocker and sodium channel alpha subunit blocker .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KW-3407 involves the modification of a 5,11-dihydro 1benzoxepino [3,4-b]pyridine derivativeThe reaction conditions typically involve the use of chloroform as a solvent and various reagents to induce the desired modifications .
Industrial Production Methods
Industrial production of KW-3407 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and safety of the final product .
化学反应分析
Types of Reactions
KW-3407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in KW-3407.
Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified derivatives of KW-3407 with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications .
科学研究应用
KW-3407 has been extensively studied for its antiarrhythmic properties. It has shown efficacy in suppressing various models of arrhythmias, including those induced by coronary ligation, digitalis, and adrenaline . Additionally, KW-3407 has been investigated for its direct cardiovascular effects, such as decreasing sinoatrial rate and contractile force, and increasing coronary blood flow .
作用机制
KW-3407 exerts its effects by blocking potassium channels and sodium channel alpha subunits. This action helps to stabilize cardiac electrical activity and prevent abnormal heart rhythms. The compound’s mechanism involves inhibiting the delayed rectifier potassium current, which plays a crucial role in cardiac repolarization .
相似化合物的比较
Similar Compounds
Flecainide: Another antiarrhythmic agent that blocks sodium channels.
Mexiletine: A sodium channel blocker used to treat arrhythmias.
Phenytoin: Primarily used as an anticonvulsant, but also has antiarrhythmic properties.
Uniqueness of KW-3407
KW-3407 is unique in its dual action as both a potassium channel blocker and a sodium channel alpha subunit blocker. This dual mechanism provides a broader spectrum of antiarrhythmic activity compared to other agents that target only one type of ion channel .
属性
CAS 编号 |
115749-98-9 |
---|---|
分子式 |
C20H27N3O2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3 |
InChI 键 |
LHJPLYUWEHXOOU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
规范 SMILES |
CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |
同义词 |
5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate DEAMBP KW 3407 KW-3407 KW3407 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。